molecular formula C22H15ClN6 B5985730 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No.: B5985730
M. Wt: 398.8 g/mol
InChI Key: HZNGFUYZSXFEDD-ZMOGYAJESA-N
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Description

1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as CPHH, is a chemical compound that has been studied for its potential uses in scientific research. This compound has shown promise in a variety of applications, including cancer research and drug development. In

Scientific Research Applications

1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been studied for its potential uses in cancer research and drug development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. This compound has also been studied for its potential uses in treating other diseases, such as Alzheimer's disease and diabetes.

Mechanism of Action

1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and other diseased cells. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells and other diseased cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in lab experiments is its ability to inhibit the growth of cancer cells and other diseased cells. This makes it a promising candidate for the development of new cancer treatments and other disease treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize toxicity.

Future Directions

There are many future directions for research on 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One area of research is the development of new cancer treatments based on this compound. Another area of research is the investigation of this compound's potential uses in treating other diseases, such as Alzheimer's disease and diabetes. Further studies are also needed to determine the optimal dosage and administration of this compound to minimize toxicity and maximize its therapeutic potential.

Synthesis Methods

The synthesis of 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinamine with 1H-benzimidazole-2-carbaldehyde in the presence of hydrazine hydrate. The resulting compound is a yellow crystalline powder that has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-6-chloro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)28-22(27-17)29-24-13-20-25-18-8-4-5-9-19(18)26-20/h1-13H,(H,25,26)(H,27,28,29)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNGFUYZSXFEDD-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.